N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
The compound N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide features a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a methyl group at position 2. The ethyl linker at position 5 connects to an ethanediamide moiety, which is further substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-5-8-18(9-6-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-10-7-15(2)16(3)13-19/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXTSHCUULPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Coupling Reactions: The final step involves coupling the thiazole derivative with the ethanediamide moiety, often using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the thiazole ring or the amide groups, leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or reduced thiazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents, particularly due to its thiazole ring which is known for biological activity.
Biochemical Research: Used as a probe to study enzyme interactions and protein-ligand binding.
Industry
Polymer Science: Incorporation into polymers to enhance their mechanical and thermal properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive thiazole ring.
Mechanism of Action
The mechanism by which N’-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, affecting gene expression or protein function.
Comparison with Similar Compounds
Thiazole-Based Sulfonamide Analogs
Compound G856-3113 :
- Structure : 2,5-Dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C₂₁H₂₄N₂O₄S₂
- Molecular Weight : 432.56 g/mol
- Key Differences :
- Replaces the ethanediamide group with a sulfonamide moiety.
- Introduces methoxy substituents on the benzene ring.
- Implications: Sulfonamides generally exhibit enhanced solubility and bioavailability compared to ethanediamides due to their ionizable sulfonyl group .
Thiadiazole and Oxadiazole Derivatives
Compound from :
- Structure: N-(3,5-Dimethylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-oxadiazole-2-amine
- Key Differences :
- Replaces the thiazole core with a 1,3,4-oxadiazole ring.
- Substitutes the ethanediamide with an amine-linked ethyl group.
- Biological Activity: Demonstrated superior antioxidant activity (FRAP assay) compared to butylated hydroxytoluene (BHT) .
Compound from :
- Structure : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Key Differences :
- Features a 1,3,4-thiadiazole core with a chlorobenzylidene substituent.
- Biological Activity: Known for insecticidal and fungicidal activities, suggesting thiadiazole derivatives may target pest-specific enzymes .
Acetamide Derivatives
Compound 9d () :
- Structure : N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide
- Key Differences :
- Simpler acetamide group instead of ethanediamide.
- Lacks the 3,4-dimethylphenyl substitution.
- Synthesis :
Benzamide-Linked Thiadiazoles
Compound 8a () :
- Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
- Key Differences :
- Incorporates a pyridine-thiadiazole hybrid scaffold.
- Benzamide substituent instead of ethanediamide.
- Spectroscopic Data :
Data Tables
Table 1. Structural and Molecular Comparison
Biological Activity
N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazole moiety, which is known for its diverse biological properties. The structural complexity of this compound suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2S |
| Molecular Weight | 413.53 g/mol |
| CAS Number | 894013-80-0 |
| IUPAC Name | This compound |
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the thiazole ring enhances the compound's ability to modulate biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study examining the cytotoxic effects of thiazole derivatives, one compound demonstrated an IC50 value of against Jurkat cells (a model for T-cell leukemia) and against A431 cells (a model for epidermoid carcinoma) . This suggests that modifications in the phenyl and thiazole rings can enhance cytotoxicity.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of electron-donating groups on the aromatic rings has been correlated with increased activity against bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in Jurkat and A431 cells |
| Antimicrobial | Enhanced activity against various bacterial strains |
| Enzyme Inhibition | Potential interaction with specific enzymes |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions. One common method includes cyclization to form the thiazole ring and subsequent functionalization to introduce the ethanediamide group .
Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
